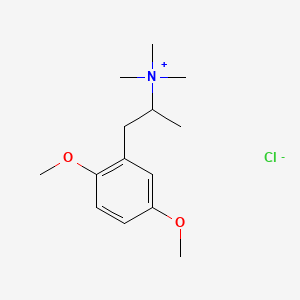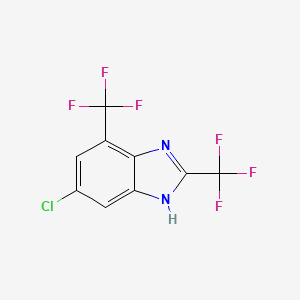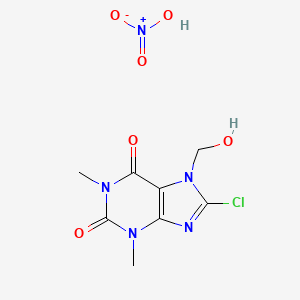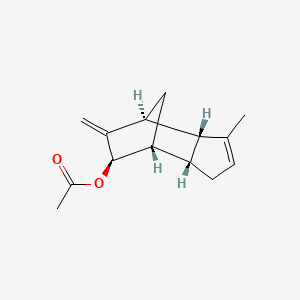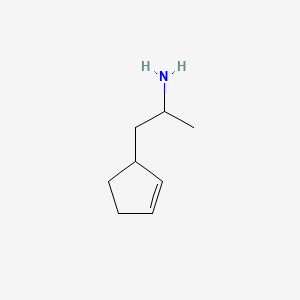
2-(2-Cyclopentenyl)-1-methylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclopentenyl)-1-methylethylamine is an organic compound characterized by a cyclopentene ring attached to an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentenyl)-1-methylethylamine typically involves the reaction of cyclopentadiene with an appropriate amine under controlled conditions. One common method involves the use of chlorosilanes, where cyclopentadiene reacts with chlorosilane derivatives to form the desired compound . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyclopentenyl)-1-methylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various cyclopentenyl derivatives, such as cyclopentenyl ketones, aldehydes, and substituted amines
Applications De Recherche Scientifique
2-(2-Cyclopentenyl)-1-methylethylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Cyclopentenyl)-1-methylethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are crucial in pharmacological and biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Cyclopentenyl)-1-methylethylamine include:
- 2-(2-Cyclohexenyl)-1-methylethylamine
- 2-(2-Cyclopentenyl)aniline
- 2-(2-Cyclopentenyl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its cyclopentene ring and ethylamine group combination make it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
67238-65-7 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1-cyclopent-2-en-1-ylpropan-2-amine |
InChI |
InChI=1S/C8H15N/c1-7(9)6-8-4-2-3-5-8/h2,4,7-8H,3,5-6,9H2,1H3 |
Clé InChI |
DRGNKKDXSGEIPC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
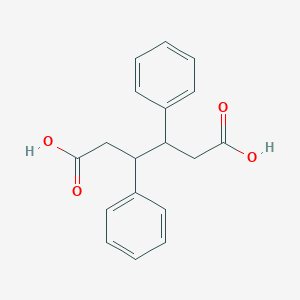

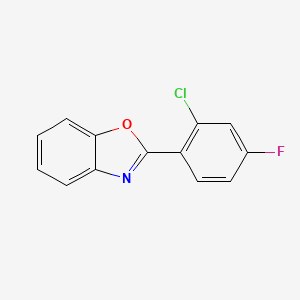
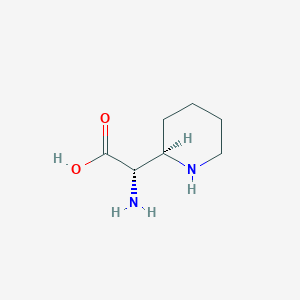
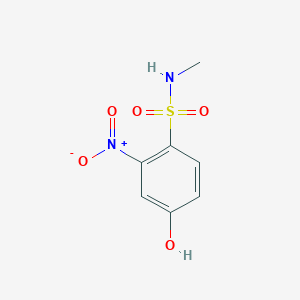
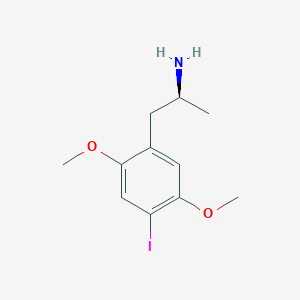

![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
